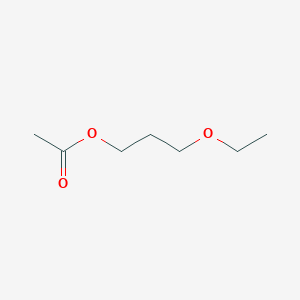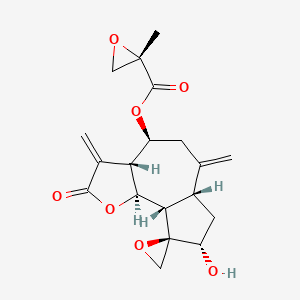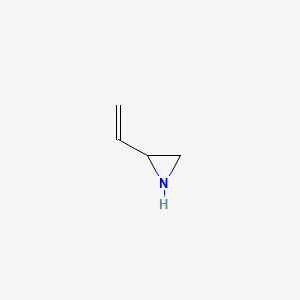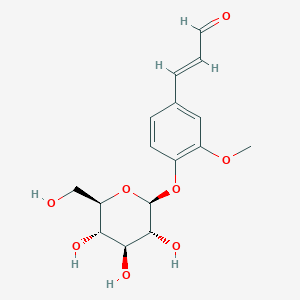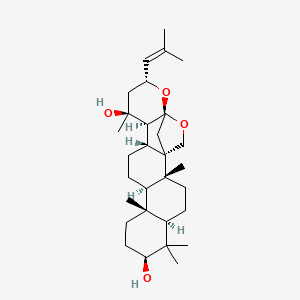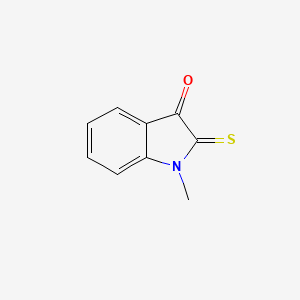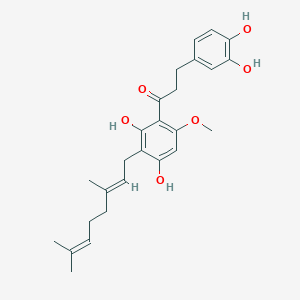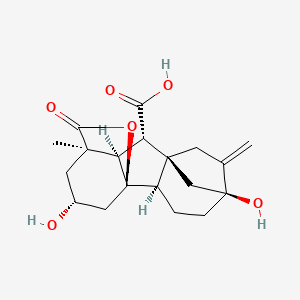
Gibberellin A29
Descripción general
Descripción
Synthesis Analysis
Gibberellin A29 can be synthesized from Gibberellin A3, as demonstrated in a study where Gibberellin A3 was converted into ent-13-hydroxy-2-oxo-20-norgibberella-1(10),16-diene-7,19-dioic acid, a catabolite of this compound. This synthesis pathway helped establish the structure of a catabolite of this compound in developing seeds of Pisum sativum, highlighting the metabolic transformation this compound undergoes in plant systems (Gaskin, Kirkwood, & Macmillan, 1981).
Molecular Structure Analysis
The molecular structure of this compound is closely related to other gibberellins, featuring the gibberellin backbone with specific functional groups that define its activity. While detailed structural analyses of this compound specifically are scarce, the general structure of gibberellins includes four rings (labeled A, B, C, and D) with various degrees of oxidation on the rings that affect their physiological activity. The synthesis and structural elucidation of related gibberellins provide insights into the functional groups necessary for their biological activity.
Chemical Reactions and Properties
This compound, like other gibberellins, participates in various biochemical pathways within plants. The conversion of this compound to its catabolites and related compounds involves oxidation, reduction, and rearrangement reactions, reflecting its dynamic role in plant growth regulation. The partial synthesis from Gibberellin A3 to a known catabolite of this compound demonstrates the chemical transformations these molecules can undergo in biological contexts (Gaskin, Kirkwood, & Macmillan, 1981).
Aplicaciones Científicas De Investigación
Role in Plant Growth and Seed Development :
- GA29, along with other gibberellins (GAs), was identified in the pods and seeds of pea plants (Pisum sativum). These GAs, especially GA1, were correlated with pod size, indicating a regulatory role in pod growth and seed development. It was observed that while GA29 accumulates during seed enlargement, it appears to be unnecessary for normal seed development or subsequent germination (García-Martínez, Sponsel, & Gaskin, 2004).
Gibberellin-Induced Protein Interaction :
- The interaction of GA with its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and the transcriptional regulator DELLA proteins is a crucial mechanism in gibberellin signaling. This interaction regulates gene expression and is fundamental to understanding the molecular mechanisms of GA perception in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Anti-Inflammatory Effects in Airway Epithelial Cells :
- GA3, a gibberellin closely related to GA29, has demonstrated anti-inflammatory effects in airway epithelial cells. This is attributed to the induction of the zinc finger protein A20, which regulates NF‐κB‐driven inflammation (Reihill et al., 2016).
Gibberellin Receptors and Signaling :
- Studies on GID1, a soluble receptor for gibberellin, contribute significantly to our understanding of GA signaling in plants. GID1's interaction with the rice DELLA protein SLR1 in a GA-dependent manner provides insights into the molecular basis of GA-induced growth stimulation in plants (Ueguchi-Tanaka et al., 2005).
Role in Gibberellin Metabolism and Regulation :
- GA29 is part of a complex GA metabolism pathway that regulates diverse growth and developmental processes in plants. Recent studies have revealed previously unrecognized deactivation mechanisms in GA metabolism, showing how both biosynthesis and deactivation pathways are tightly regulated by developmental and environmental signals (Yamaguchi, 2008).
Mecanismo De Acción
Target of Action
Gibberellin A29 (GA29), like other gibberellins, primarily targets plant growth and development processes . It plays significant roles in various stages of plant development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .
Mode of Action
The mode of action of GA29 is primarily through its interaction with its targets, leading to changes in plant growth and development . When the levels of GA increase, GA molecules are more likely to bind to GID1 . This binding triggers a series of biochemical reactions that lead to the activation of various genes involved in plant growth and development .
Biochemical Pathways
GA29 affects several biochemical pathways in plants. It is involved in the regulation of gibberellin metabolism and signaling pathways, which are essential for plant development and environmental responses . Epigenetic regulatory mechanisms, such as histone modification, noncoding RNA-mediated regulation, chromatin remodeling, and DNA methylation, are emerging as important means of fine-tuning these pathways .
Pharmacokinetics
The pharmacokinetics of GA29 in plants involves its metabolism in maturing seeds . The metabolism of GA29 has been investigated using labeled GAs in conjunction with GC-MS . This research has shown that GA29 reaches a maximal level in maturing seeds and then declines in mature seeds .
Result of Action
The action of GA29 results in significant molecular and cellular effects in plants. It influences the expression of various genes, leading to changes in plant growth and development . These changes include seed germination, stem elongation, leaf expansion, flowering, and fruit development .
Action Environment
The action of GA29 is influenced by various environmental factors. Epigenetic regulation, which is a flexible, reversible, and efficient mechanism for modulating gene expression, helps organisms acclimate to various environmental conditions . Therefore, the action, efficacy, and stability of GA29 can be influenced by environmental conditions such as light, temperature, and other abiotic stresses .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gibberellin A29 participates in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions involves the enzyme gibberellin 20-oxidase, which converts precursor molecules into active gibberellins, including this compound . Additionally, this compound interacts with DELLA proteins, which are growth repressors. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth . These interactions highlight the importance of this compound in regulating plant growth and development.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes cell elongation by enhancing the expression of genes involved in cell wall loosening . It also affects the synthesis of enzymes such as α-amylase, which is crucial for starch hydrolysis during seed germination . These cellular effects underscore the role of this compound in coordinating plant growth and development.
Molecular Mechanism
The molecular mechanism of this compound involves several steps. Upon perception by its receptor, this compound triggers a signaling cascade that leads to the degradation of DELLA proteins . This degradation releases transcription factors that activate the expression of growth-promoting genes. Additionally, this compound influences the activity of enzymes involved in its own biosynthesis and metabolism, creating a feedback loop that regulates its levels within the plant . These molecular interactions illustrate how this compound exerts its effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as light and temperature . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression patterns and metabolic shifts . These temporal effects highlight the importance of considering environmental conditions when studying this compound.
Dosage Effects in Animal Models
While this compound is primarily studied in plants, its effects in animal models have also been explored. Different dosages of this compound can lead to varying outcomes. Low doses may have minimal effects, while higher doses can result in significant physiological changes . In some cases, high doses of this compound have been associated with toxic or adverse effects, such as growth inhibition and metabolic disturbances . These dosage effects underscore the need for careful consideration of this compound concentrations in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways within plants. It is synthesized from precursor molecules through a series of enzymatic reactions, including those catalyzed by gibberellin 20-oxidase and gibberellin 3-oxidase . Once synthesized, this compound can be further metabolized into inactive forms or conjugated with other molecules for storage . These metabolic pathways ensure the precise regulation of this compound levels, allowing plants to respond to developmental and environmental cues.
Transport and Distribution
The transport and distribution of this compound within plants are critical for its function. This compound is transported through the plant via the phloem and xylem, reaching various tissues and organs . Specific transporters, such as those from the NPF and SWEET families, facilitate the movement of this compound across cell membranes . This distribution pattern ensures that this compound can exert its effects in target tissues, such as the shoot apices and root tips.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with its receptor and other signaling molecules . Additionally, this compound can be localized to the endoplasmic reticulum and Golgi apparatus, where it undergoes further processing and modification . These subcellular localizations are essential for the proper functioning of this compound in regulating plant growth and development.
Propiedades
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBYHSYZKIAJDA-WWSAFQOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of gibberellin A29 (GA29) in plants?
A: this compound appears to be a deactivated form of gibberellin, specifically a catabolite of the growth-promoting gibberellin A20. [] Research suggests that plants convert GA20 to GA29 as a way to regulate growth. [, , ] For instance, in developing pea seeds, GA29 was found as a product of GA20 metabolism. [] This conversion might be a mechanism to control the levels of active gibberellins, influencing processes like seed development and germination. [, ]
Q2: Can you describe the chemical structure of GA29?
A: While the provided abstracts don't explicitly state the molecular formula and weight of GA29, they do offer insights into its structure. It's described as a dihydroxy A9 gibberellin derivative. [] Studies used techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize GA29. [, ] Additionally, researchers have successfully synthesized various derivatives of GA29, including labeled forms using gibberellin A3 as a starting material. [, , , , ] These synthesis processes involved modifications at specific positions within the gibberellin skeleton, offering clues about the functional groups present in GA29.
Q3: Have specific glucosides of GA29 been identified in plants?
A: Yes, researchers have successfully isolated and characterized both 2-O-β-glucosyl-gibberellin A29 and 13-O-GA29, β-D-glucopyranoside from plant sources. [, ] These findings suggest that glycosylation might be a mechanism for storing or regulating the activity of GA29 within the plant.
Q4: Are there analytical methods available to study GA29 in plant tissues?
A: The research highlights the use of sophisticated analytical techniques like GC-MS to identify and quantify GA29 in complex plant extracts. [, ] Researchers have also employed thin-layer chromatography (TLC) to separate and analyze GA29 and its derivatives. [] The development and application of these methods have been crucial for understanding the distribution and metabolism of GA29 in various plant species.
Q5: What is the significance of synthesizing labeled GA29?
A: Synthesizing labeled GA29, such as [17-13C; 15,17-3H]this compound, has been essential for metabolic studies. [, , , , , ] Using these labeled forms allows researchers to track the fate of GA29 within the plant, providing insights into its metabolic pathways, intermediates, and final catabolites. For example, researchers used [13C1]this compound to investigate its conversion to a specific catabolite in maturing pea seeds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
